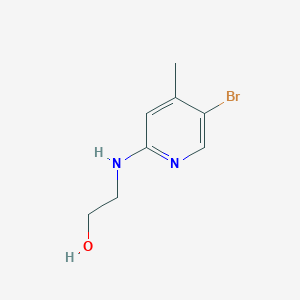![molecular formula C9H23Cl2N3O B1525211 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride CAS No. 1236261-47-4](/img/structure/B1525211.png)
2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride
Vue d'ensemble
Description
“2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride” is a chemical compound with the CAS Number: 1246172-43-9 . It has a molecular weight of 232.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N3O.2ClH/c1-6(8)7(11)9-4-5-10(2)3;;/h6H,4-5,8H2,1-3H3,(H,9,11);2*1H . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 232.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Alzheimer's Disease Research
A study utilized a derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This approach demonstrated the potential of related compounds in diagnostic imaging and monitoring of Alzheimer's disease progression, contributing to the understanding of disease mechanisms and the assessment of therapeutic interventions (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Molecular Structure
Research on derivatives of this compound has led to the synthesis of novel chemical structures with potential applications in drug development and materials science. For instance, transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates have been explored for their relevance in creating compounds with therapeutic potential (Zupančič et al., 2009).
Advanced Materials
A study demonstrated the synthesis of achiral N-propargylamides polymerized to afford polymers with stereoregular structures, indicating the capacity of related compounds to contribute to the development of materials with specific optical properties. The research highlights the application of such compounds in creating advanced materials with potential uses in various technological applications (Tabei et al., 2003).
Surface Chemistry and Biomaterials
In another study, the EDC/NHS activation mechanism involving derivatives of this compound was investigated for its application in surface chemistry, particularly for biomaterials. This research provides insights into the chemical processes underlying biomolecule immobilization on surfaces, which is critical for the development of biochips, biosensors, and other biomaterials (Wang et al., 2011).
Antitumor Activity
Research into amino-substituted derivatives of a closely related compound showed significant in vitro antitumor and cardiotoxicity properties. This highlights the potential therapeutic applications of such compounds in oncology, contributing to the development of new cancer treatments (Sami et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMDMIXDIKUDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)









![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)
